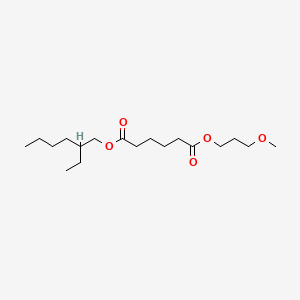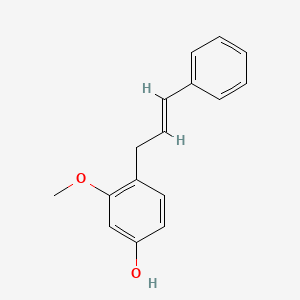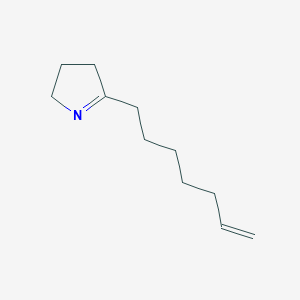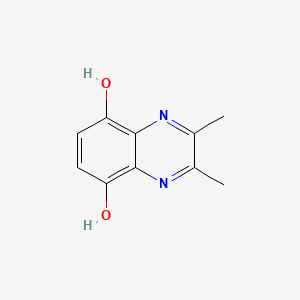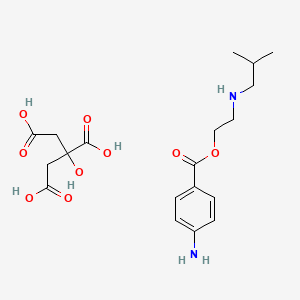
2-(Isobutylamino)ethyl p-aminobenzoate, citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isobutylamino)ethyl p-aminobenzoate, citrate is a chemical compound with the molecular formula C19H28N2O9 and a molecular weight of 428.43362 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isobutylamino)ethyl p-aminobenzoate, citrate involves the reaction of 2-(Isobutylamino)ethyl p-aminobenzoate with citric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to maximize yield and minimize impurities. The process involves the careful control of reaction parameters and the use of high-purity starting materials to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Isobutylamino)ethyl p-aminobenzoate, citrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2-(Isobutylamino)ethyl p-aminobenzoate, citrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate its effects on cellular processes and pathways.
Medicine: Explored for its potential therapeutic applications and effects on biological systems.
Industry: Utilized in the production of various industrial products and materials
Mechanism of Action
The mechanism of action of 2-(Isobutylamino)ethyl p-aminobenzoate, citrate involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Isobutylamino)ethyl p-aminobenzoate
- 2-(Isobutylamino)ethyl p-aminobenzoate, hydrochloride
- 2-(Isobutylamino)ethyl p-aminobenzoate, sulfate
Uniqueness
2-(Isobutylamino)ethyl p-aminobenzoate, citrate is unique due to its specific chemical structure and the presence of the citrate moiety. This structural feature imparts distinct chemical and biological properties, making it suitable for various applications that similar compounds may not be able to achieve .
Properties
CAS No. |
51147-01-4 |
|---|---|
Molecular Formula |
C19H28N2O9 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;2-(2-methylpropylamino)ethyl 4-aminobenzoate |
InChI |
InChI=1S/C13H20N2O2.C6H8O7/c1-10(2)9-15-7-8-17-13(16)11-3-5-12(14)6-4-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-6,10,15H,7-9,14H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
VJOMSUOWPHTSLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCCOC(=O)C1=CC=C(C=C1)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


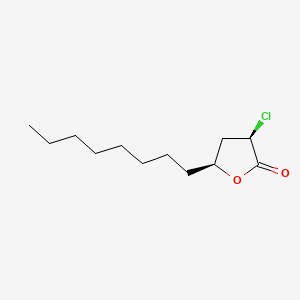
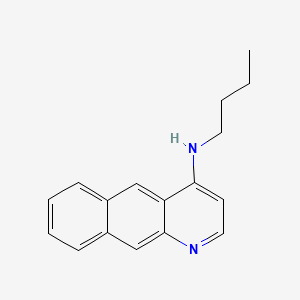
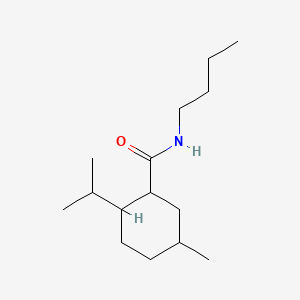
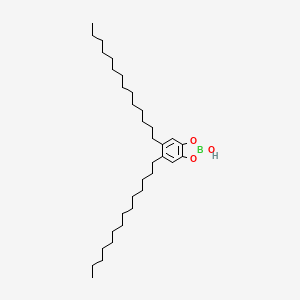

![2-[2-(Oleoyloxy)ethyl]-1,4-butanediyl dioleate](/img/structure/B12660810.png)

